molecular formula C22H22F3N3O3S B262350 N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)acetamide

N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)acetamide

Cat. No. B262350
M. Wt: 465.5 g/mol
InChI Key: HRKAKLZPOBEHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)acetamide, also known as ETTA, is a chemical compound that has gained significant attention in the scientific research community. ETTA is a thiazolidinone derivative and has been studied extensively for its potential applications in various fields of research.

Mechanism of Action

The exact mechanism of action of N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)acetamide is not fully understood. However, it has been proposed that N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)acetamide exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammatory responses. N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)acetamide has also been found to activate the caspase pathway, leading to apoptosis in cancer cells. Furthermore, N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)acetamide has been shown to activate the AMPK pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)acetamide has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are responsible for the induction of inflammation. N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)acetamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)acetamide has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits significant anti-inflammatory, anti-cancer, and anti-diabetic properties. However, N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)acetamide has some limitations as well. It has poor water solubility, which can limit its use in certain experiments. Additionally, the exact mechanism of action of N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)acetamide is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research on N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)acetamide. One potential area of research is the development of more water-soluble derivatives of N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)acetamide to overcome its poor solubility. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)acetamide. Another potential area of research is the development of N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)acetamide-based drugs for the treatment of inflammatory diseases, cancer, and diabetes.
Conclusion:
In conclusion, N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)acetamide is a thiazolidinone derivative that has gained significant attention in the scientific research community. It exhibits significant anti-inflammatory, anti-cancer, and anti-diabetic properties and has several potential applications in various fields of research. The synthesis method of N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)acetamide involves the reaction of 2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)acetic acid with 4-ethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)acetamide has several advantages for lab experiments, but it also has some limitations. Future research on N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)acetamide should focus on developing more water-soluble derivatives, elucidating the exact mechanism of action, and developing N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)acetamide-based drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)acetamide involves the reaction of 2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)acetic acid with 4-ethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is purified using column chromatography to obtain pure N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)acetamide.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)acetamide has been extensively studied for its potential applications in various fields of research. It has been found to exhibit significant anti-inflammatory, anti-cancer, and anti-diabetic properties. N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are responsible for the induction of inflammation. N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)acetamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)acetamide has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.

properties

Product Name

N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)acetamide

Molecular Formula

C22H22F3N3O3S

Molecular Weight

465.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-ethyl-4-oxo-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-5-yl]acetamide

InChI

InChI=1S/C22H22F3N3O3S/c1-3-28-20(30)18(13-19(29)26-15-8-10-17(11-9-15)31-4-2)32-21(28)27-16-7-5-6-14(12-16)22(23,24)25/h5-12,18H,3-4,13H2,1-2H3,(H,26,29)

InChI Key

HRKAKLZPOBEHDX-UHFFFAOYSA-N

SMILES

CCN1C(=O)C(SC1=NC2=CC=CC(=C2)C(F)(F)F)CC(=O)NC3=CC=C(C=C3)OCC

Canonical SMILES

CCN1C(=O)C(SC1=NC2=CC=CC(=C2)C(F)(F)F)CC(=O)NC3=CC=C(C=C3)OCC

Origin of Product

United States

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